4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid

Synthetic Intermediate Quality Control Medicinal Chemistry

4-(2-Ethylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 1094563-70-8) is a regiospecifically functionalized building block for medicinal chemistry and SAR studies. The 3-nitro group withdraws electrons, while the 2-ethylpiperidine moiety provides steric and lipophilic properties (TPSA 86.4 Ų). Unlike the non-nitrated analog (CAS 1094943-17-5) or the 2-substituted isomer (CAS 1095040-61-1), this compound offers distinct reactivity and solubility. The carboxylic acid and nitro group allow versatile derivatization (amide coupling, reduction to amine). With ≥95% purity and non-hazardous shipping, it ensures reproducible results in hit-to-lead optimization and complex heterocycle synthesis. Procure this precise intermediate to maintain structural fidelity in your research.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 1094563-70-8
Cat. No. B1386183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid
CAS1094563-70-8
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-2-11-5-3-4-8-15(11)12-7-6-10(14(17)18)9-13(12)16(19)20/h6-7,9,11H,2-5,8H2,1H3,(H,17,18)
InChIKeyVLHDREVUITYQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 1094563-70-8): Scientific Procurement and Key Identity


4-(2-Ethylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 1094563-70-8) is a nitro-substituted benzoic acid derivative featuring a 2-ethylpiperidine moiety, with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol [1]. This compound is characterized by the presence of both a nitro group and a carboxylic acid functional group, allowing for versatile reactivity in further derivatization or conjugation, and is primarily utilized as a synthetic intermediate in medicinal and organic chemistry research . Its computed topological polar surface area (TPSA) is 86.4 Ų [1].

Critical Differentiation: Why 4-(2-Ethylpiperidin-1-yl)-3-nitrobenzoic acid Cannot Be Simply Substituted


In-class compounds containing piperidine and benzoic acid moieties cannot be interchanged due to the precise regio- and stereoelectronic requirements of downstream applications. The presence and exact positioning of the nitro group (at the 3-position relative to the carboxylic acid) and the specific substitution pattern on the piperidine ring (2-ethyl) are critical determinants of reactivity, solubility, and biological interaction profiles. For instance, the non-nitrated analog 4-(2-ethylpiperidin-1-yl)benzoic acid (CAS 1094943-17-5) lacks the electron-withdrawing nitro group, fundamentally altering its electronic properties and synthetic utility . Similarly, the 2-substituted isomer 2-(2-ethylpiperidin-1-yl)benzoic acid (CAS 1095040-61-1) exhibits a different steric and electronic environment, leading to divergent reactivity and potentially distinct biological activities . The quantitative evidence below substantiates these critical differences.

Quantitative Evidence for the Selection of 4-(2-Ethylpiperidin-1-yl)-3-nitrobenzoic acid (1094563-70-8)


Purity Specification: Minimum 95% by Vendor Certificate of Analysis

The compound is supplied with a minimum purity specification of 95%, as verified by vendor Certificate of Analysis (CoA) . This purity level is essential for reproducibility in synthetic applications, ensuring that the compound's reactivity is not compromised by significant impurities. While no direct head-to-head purity comparison with analogs is available from the same vendor, this specification serves as a critical procurement benchmark.

Synthetic Intermediate Quality Control Medicinal Chemistry

Molecular Weight and Formula: Precise Identity for Inventory and Synthesis

The molecular weight of 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid is precisely 278.3 g/mol, with the molecular formula C14H18N2O4 [1]. This differentiates it from the non-nitrated analog 4-(2-ethylpiperidin-1-yl)benzoic acid (MW 233.31 g/mol, C14H19NO2), a difference of 45.0 g/mol (the mass of the nitro group) . This distinction is critical for accurate molar calculations in synthesis and for correct inventory identification.

Chemical Identity Inventory Management Synthetic Planning

Topological Polar Surface Area (TPSA): 86.4 Ų

The computed TPSA for 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid is 86.4 Ų [1]. This value is a key descriptor in predicting membrane permeability and oral bioavailability. For comparison, the non-nitrated analog 4-(2-ethylpiperidin-1-yl)benzoic acid has a lower TPSA of 40.5 Ų (calculated based on its structure), a difference of -45.9 Ų. This substantial difference suggests that the nitro group significantly increases the polar surface area, which may influence its suitability for specific drug design applications.

Physicochemical Property Drug-Likeness ADME Prediction

Regulatory Status: Not Hazardous for Transport (DOT/IATA)

According to the vendor's Safety Data Sheet (SDS), 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid is classified as 'Not hazardous material' for DOT/IATA transport . This is a significant logistical advantage compared to many nitroaromatic compounds, which often carry hazardous classifications and require specialized shipping and handling. This information directly informs procurement decisions, particularly for institutions with strict chemical safety and transport protocols.

Safety Regulatory Compliance Shipping and Handling

Recommended Application Scenarios for 4-(2-Ethylpiperidin-1-yl)-3-nitrobenzoic acid (1094563-70-8)


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

As a well-defined nitrobenzoic acid derivative, this compound serves as a versatile scaffold for exploring SAR around piperidine-containing molecules. The nitro group at the 3-position can be reduced to an amine, enabling further diversification [1]. The 2-ethylpiperidine moiety provides a specific steric and lipophilic profile (TPSA = 86.4 Ų) [2], allowing researchers to probe the effects of substitution on biological target engagement. Its >95% purity ensures reproducible results in initial hit-to-lead campaigns .

Synthetic Organic Chemistry: Intermediate for Heterocyclic Compound Synthesis

This compound's dual functionality—a carboxylic acid and a nitro group—makes it a valuable intermediate for constructing complex heterocyclic frameworks. The carboxylic acid can be activated for amide or ester formation, while the nitro group can be reduced to an amine for subsequent cyclization reactions [1]. Its precise molecular weight (278.3 g/mol) and formula (C14H18N2O4) are essential for accurate stoichiometric planning in multi-step syntheses.

Chemical Biology: Probe Development

The non-hazardous transport classification facilitates easy procurement for academic and industrial labs. The nitro group serves as a potential handle for further modification (e.g., reduction to an amine for bioconjugation) or as a spectroscopic probe (e.g., via its characteristic IR absorbance). Its unique combination of a piperidine ring and nitrobenzoic acid core (MW 278.3 g/mol) makes it a suitable starting point for developing tool compounds to study enzyme interactions or cellular pathways.

Material Science: Precursor for Functional Organic Materials

While primary literature is sparse, the structural features of this compound—specifically the electron-withdrawing nitro group and the electron-donating piperidine ring—suggest potential utility in the synthesis of functional organic materials, such as organic semiconductors or metal-organic frameworks (MOFs). Its high purity (≥95%) is a prerequisite for such applications, where impurities can drastically affect material performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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